molecular formula C25H22N2O6S B2521295 3-((6-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl)-4-methoxybenzaldehyde CAS No. 866347-67-3

3-((6-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl)-4-methoxybenzaldehyde

Cat. No. B2521295
CAS RN: 866347-67-3
M. Wt: 478.52
InChI Key: IMMISKDBHAFOJV-UHFFFAOYSA-N
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Description

The compound “3-((6-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl)-4-methoxybenzaldehyde” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Catalysis

A series of sulfoxides were sulfoximinated using oxidative addition of 3-aminoquinazolinones by lead tetraacetate in the presence of hexamethyldisilazane. This process was applied for the first time in catalytic enantioselective addition to aromatic aldehydes, achieving an enantiopurity (ee) of 92% in the case of 2-methoxybenzaldehyde, indicating the potential of derived compounds in synthesis and catalysis applications (Şemistan Karabuğa et al., 2011).

Heterocyclic Compound Formation

Rhodium(II)-catalyzed or thermally induced intramolecular migration of N-sulfonyl-1,2,3-triazoles has been developed, affording divergent synthesis of 1,2-dihydroisoquinoline and 1-indanone derivatives. This process highlights the versatility of similar compounds in creating a variety of heterocyclic structures depending on the reaction conditions employed (Run Sun et al., 2016).

Antimicrobial Activity

Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines, demonstrating good to moderate antimicrobial activities against test microorganisms. This suggests potential applications of related compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).

Metal Ion Sensing

A study on two positional isomers showed their potential as dual fluorescence chemosensors for Al3+ and Zn2+ ions, where the enhancement of fluorescence intensity varied significantly. The compounds could detect these metal ions with distinct color changes observable by the naked eye, indicating their application in metal ion sensing and environmental monitoring (Ananta Hazra et al., 2018).

properties

IUPAC Name

3-[[6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-oxo-1,3-benzoxazol-3-yl]methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-32-23-9-6-17(16-28)12-20(23)15-27-22-8-7-21(13-24(22)33-25(27)29)34(30,31)26-11-10-18-4-2-3-5-19(18)14-26/h2-9,12-13,16H,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMISKDBHAFOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl)-4-methoxybenzaldehyde

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